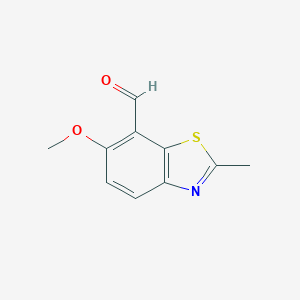
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde
Descripción general
Descripción
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as MMBTA, and its chemical formula is C10H9NO2S. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of MMBTA is not fully understood. However, it is believed that this compound works by interacting with various biological molecules, such as proteins and enzymes, leading to changes in their function. MMBTA has also been shown to have antioxidant properties, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that MMBTA has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. MMBTA has also been shown to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMBTA has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a high fluorescence quantum yield. However, one limitation of MMBTA is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MMBTA. One potential area of research is the development of new methods for the synthesis of MMBTA, which could improve its yield and purity. Another area of research is the investigation of MMBTA's potential as a photosensitizer in photodynamic therapy. Additionally, the use of MMBTA as a fluorescent probe for the detection of biomolecules and metal ions could be further explored. Overall, the study of MMBTA has the potential to lead to new insights into the mechanisms of various biological processes and the development of new treatments for diseases.
Aplicaciones Científicas De Investigación
MMBTA has been widely studied for its potential applications in scientific research. This compound has shown promising results in the field of fluorescence sensing, where it can be used to detect various analytes. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. MMBTA has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
Número CAS |
190270-91-8 |
|---|---|
Nombre del producto |
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
Fórmula molecular |
C10H9NO2S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-3-4-9(13-2)7(5-12)10(8)14-6/h3-5H,1-2H3 |
Clave InChI |
IOTPVOZADGTDRR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)OC)C=O |
SMILES canónico |
CC1=NC2=C(S1)C(=C(C=C2)OC)C=O |
Sinónimos |
7-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

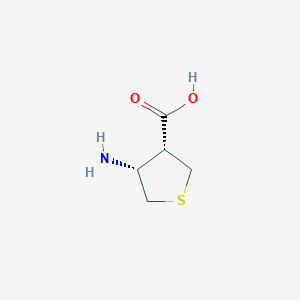
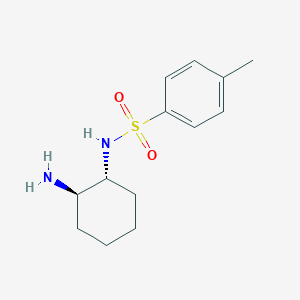
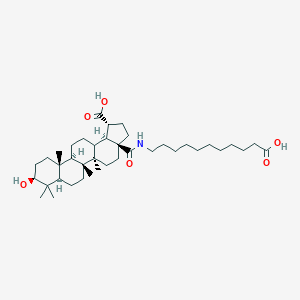
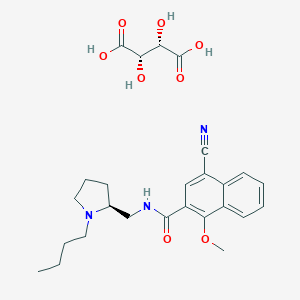
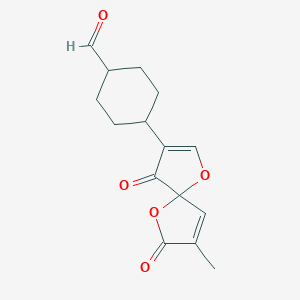
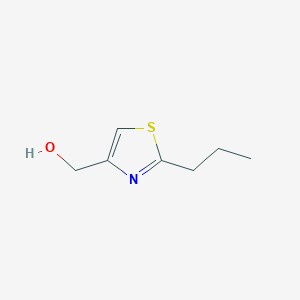
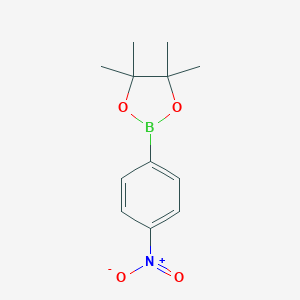
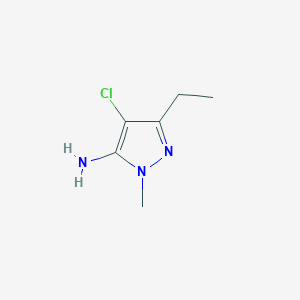
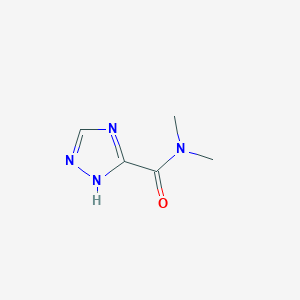
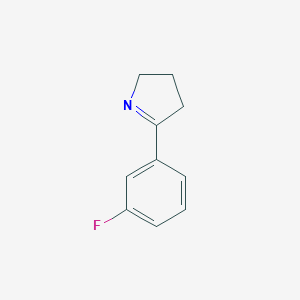
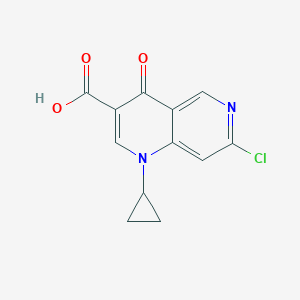
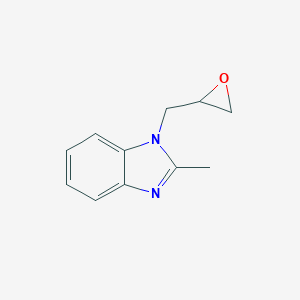

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)